2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a benzimidazole ring, and an allylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then coupled with an isoindoline-1,3-dione precursor. The allylthio group is introduced through a nucleophilic substitution reaction.
Preparation of Benzimidazole Derivative: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Coupling with Isoindoline-1,3-dione: The benzimidazole derivative is then reacted with isoindoline-1,3-dione in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Allylthio Group: The final step involves the nucleophilic substitution of an allyl halide with the thiol group on the benzimidazole ring, typically using a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to alcohols under appropriate conditions.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the isoindoline-1,3-dione.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. The benzimidazole ring is known for its bioactivity, which can be harnessed in drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The allylthio group may enhance binding affinity through hydrophobic interactions or covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like thalidomide and lenalidomide, which also contain the isoindoline-1,3-dione moiety.
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole, which feature the benzimidazole ring.
Uniqueness
What sets 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione apart is the combination of these two pharmacophores (isoindoline-1,3-dione and benzimidazole) in a single molecule, along with the presence of an allylthio group. This unique structure provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-oxo-2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-11-27-20-21-15-9-5-6-10-16(15)23(20)17(24)12-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFRVPLQFAPFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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